molecular formula C13H24O B8525889 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol CAS No. 71820-53-6

3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol

Cat. No. B8525889
M. Wt: 196.33 g/mol
InChI Key: FLAKAPCOAXPBIL-ZSVAQUKISA-N
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Patent
US04432378

Procedure details

A suspension of lithium aluminum hydride (0.68 g, 0.018 mol) is anhydrous diethyl ether (50 mL) was stirred under nitrogen at 10° C. while 3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanone (6.8 g, 0.035 mol) in anhydrous ether (15 mL) was added over a period of 30 minutes. The mixture was stirred at room temperature for 2 hours; then it was treated successively with H2O (0.7 mL), 15% NaOH (0.7 mL), and H2O (2.1 mL). The solution was filtered, dried (NaSO4), and concentrated to give the crude alcohol as a colorless oil. Kugelrohr distillation afforded 6.2 g of 3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanol, bp 130° C./0.3 mm.
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanone
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanol

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]1[CH:13]([CH2:14][CH:15]=[C:16]([CH3:18])[CH3:17])[CH:12]([CH3:19])[CH2:11][C:10](=[O:20])[CH2:9]1.O.[OH-].[Na+]>CCOCC>[CH3:19][CH:12]1[CH:13]([CH2:14][CH:15]=[C:16]([CH3:18])[CH3:17])[CH:8]([CH3:7])[CH2:9][CH:10]([OH:20])[CH2:11]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanone
Quantity
6.8 g
Type
reactant
Smiles
CC1CC(CC(C1CC=C(C)C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
O
Name
Quantity
0.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.1 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solution was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude alcohol as a colorless oil
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanol
Type
product
Smiles
CC1CC(CC(C1CC=C(C)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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